Mandestrobin

Description

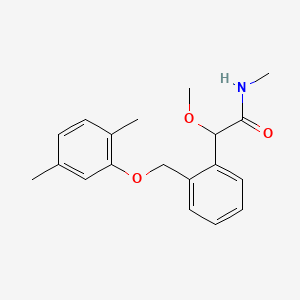

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-13-9-10-14(2)17(11-13)23-12-15-7-5-6-8-16(15)18(22-4)19(21)20-3/h5-11,18H,12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPWCKVFIFAQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894968 | |

| Record name | Mandestrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173662-97-0 | |

| Record name | Mandestrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173662-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandestrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173662970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandestrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-methoxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDESTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXB20U6Z56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mandestrobin: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum fungicide from the methoxyacetamide structural class, developed by Sumitomo Chemical Co., Ltd.[1]. As a strobilurin, or Quinone outside Inhibitor (QoI), it is classified under Group 11 by the Fungicide Resistance Action Committee (FRAC)[2]. This compound exhibits both preventive and curative efficacy against a wide array of plant-pathogenic fungi, including those from the Sclerotiniaceae and Venturiaceae families[3]. Its utility extends beyond simple fungicidal activity; it also imparts beneficial physiological effects on host plants, such as delayed senescence and increased yield, even in the absence of disease pressure[3][4]. This guide provides a detailed technical overview of this compound's core mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Inhibition of Fungal Respiration

The primary fungicidal activity of this compound is achieved through the potent inhibition of mitochondrial respiration in fungal cells[3]. Specifically, it targets Complex III (the cytochrome bc₁ complex) of the electron transport chain[3].

This compound binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of Complex III[3]. This binding action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c₁, thereby halting the electron transport chain[3]. The disruption of this critical process has two major consequences for the fungal cell:

-

Cessation of ATP Synthesis: The electron transport chain is directly coupled to oxidative phosphorylation, the primary mechanism for ATP production. By inhibiting electron flow, this compound effectively shuts down the cell's main energy supply, leading to metabolic collapse and cell death.

-

Inhibition of Fungal Life Cycle Stages: This energy deprivation prevents crucial fungal development processes. This compound has been shown to strongly inhibit ascospore germination and mycelial growth in pathogenic fungi like Sclerotinia sclerotiorum[1].

The diagram below illustrates the site of action for this compound within the fungal mitochondrial electron transport chain.

Quantitative Data: Fungicidal Efficacy

The potency of this compound has been quantified against a range of fungal pathogens. The half-maximal effective concentration (EC₅₀) is a key metric for fungicidal activity.

| Fungal Species | Class | EC₅₀ (ppm) | Reference |

| Sclerotinia sclerotiorum | Ascomycetes | 0.022 | [1] |

| Monilinia fructicola | Ascomycetes | 0.034 | [1] |

| Venturia nashicola | Ascomycetes | 0.016 | [1] |

| Botrytis cinerea | Fungi Imperfecti | 0.075 | [1] |

| Cercospora beticola | Fungi Imperfecti | 0.0082 | [1] |

| Alternaria alternata | Fungi Imperfecti | 0.065 | [1] |

Additionally, the minimum inhibitory concentration (MIC) for Sclerotinia sclerotiorum has been determined to be 0.13 ppm for ascospore germination and 0.31 ppm for mycelial growth[1].

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol outlines the determination of EC₅₀ values for a fungicide against fungal mycelial growth on an agar (B569324) medium.

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA)

-

This compound analytical standard

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Methodology:

-

Preparation of Fungicide Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10,000 ppm) in a suitable solvent like DMSO.

-

Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C in a water bath. Add the required volumes of the this compound stock solution to the molten PDA to create a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 ppm). A control medium should be prepared by adding only the solvent at the same final concentration used in the treated plates.

-

Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take 5 mm mycelial plugs from the margin of an actively growing culture of the target fungus. Place one plug, mycelial side down, in the center of each prepared plate.

-

Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 20-25°C).

-

Data Collection: When the fungal colony in the control plates has grown to approximately 70-80% of the plate diameter, measure the colony diameter of all plates. Two perpendicular measurements should be taken for each colony and averaged.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

where dc is the average diameter of the colony in the control plates and dt is the average diameter of the colony in the treated plates.

-

-

EC₅₀ Determination: The EC₅₀ value is determined by performing a probit analysis or logarithmic regression of the inhibition percentages against the corresponding this compound concentrations.

Secondary Mechanism: Physiological Effects on Host Plants

Beyond its direct fungicidal action, this compound elicits beneficial physiological responses in treated plants[3]. These effects, which include delayed senescence (the "stay-green" effect) and increased crop yield, are particularly valuable as they can occur even under disease-free conditions[3][4]. Field trials on Brassica napus (rapeseed) showed an average yield increase of 6.3% in the absence of disease pressure[3].

Transcriptome analysis of Arabidopsis thaliana treated with this compound revealed a potential mechanism for these effects. The treatment leads to:

-

Upregulation of Salicylic Acid (SA)-related genes: SA is a plant hormone critical for signaling defense responses, particularly against biotrophic pathogens. Genes related to systemic acquired resistance were found to be overrepresented[3].

-

Downregulation of Jasmonic Acid (JA)-related genes: JA is another key defense hormone, often associated with responses to necrotrophic pathogens and insects. The downregulation of JA-related genes may occur via SA-JA antagonistic crosstalk[3][5].

-

Suppression of Chlorophyll (B73375) Degradation Genes: The downregulation of the JA pathway appears to lead to the subsequent downregulation of key chlorophyll catabolism genes, such as NONYELLOWING 1 (NYE1) and PHEOPHORBIDE A OXYGENASE (PAO)[3]. This suppression of chlorophyll breakdown is the molecular basis for the observed delay in leaf senescence.

This proposed signaling cascade is visualized in the following diagram.

References

- 1. GitHub - jmvillalobos/RNA-seq-protocol: This is the protocol for conducting RNAseq analysis in plants. This repository has been created to make it easier to follow the protocol presented in the Current Protocols journal. [github.com]

- 2. files.wmich.edu [files.wmich.edu]

- 3. Senescence Is Induced in Individually Darkened Arabidopsis Leaves, but Inhibited in Whole Darkened Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to use for direct RNA sequencing of plants with Oxford Nanopore Technologies [protocols.io]

Mandestrobin chemical structure and properties

An In-depth Technical Guide to Mandestrobin: Chemical Structure and Properties

Introduction

This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Discovered by Shionogi & Co., Ltd. and commercially developed by Sumitomo Chemical, it is a methoxyacetamide-based compound characterized by a mandelic acid structure.[2][3] this compound is utilized in agriculture to control a wide range of fungal diseases in various crops, including cereals, fruits, and vegetables.[2][4][5] It functions by inhibiting mitochondrial respiration in fungi, effectively halting their energy supply and preventing growth.[5][6][7] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its analysis and evaluation.

Chemical Identity and Structure

This compound is commercially marketed as a racemate, a 1:1 mixture of its (R)- and (S)-enantiomers.[1][8] The presence of a chiral carbon atom in the acetamide (B32628) side chain gives rise to this stereoisomerism.[9]

Chemical Structure:

(A simplified representation of the core methoxy-N-methylacetamide group)

The IUPAC name for this compound is 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide.[10][11]

| Identifier | Value |

| IUPAC Name | 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide |

| CAS Number | 173662-97-0 (Racemate)[10] |

| Molecular Formula | C₁₉H₂₃NO₃[8] |

| Molecular Weight | 313.39 g/mol [8][12][13] |

| SMILES | CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC[8][10] |

| InChI Key | PDPWCKVFIFAQIQ-UHFFFAOYSA-N[8][10][14] |

| Synonyms | S-2200, (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamid[10][14][15] |

Physicochemical Properties

This compound is a white to pale yellow solid.[1] It is characterized as a non-volatile and persistent fungicide that is moderately mobile in soil.[16]

| Property | Value | Conditions |

| Melting Point | 102 °C[1] | |

| Boiling Point | 296 °C[1] | |

| Vapor Pressure | 2.26 x 10⁻⁸ Pa (or 6.88 x 10⁻⁸ torr)[1][16] | 20 °C[1] |

| Water Solubility | 15.8 mg/L[1] | 20 °C[1] |

| Solubility in Organic Solvents | Acetone: 310 g/LDichloromethane: 480 g/L[1] | 20 °C[1] |

| Hydrolysis Half-life | Stable[16] | pH 4 to 9[17] |

| Aqueous Photolysis Half-life | 4.4 to 4.6 days[16] | |

| Soil Aerobic Half-life | 46 to >365 days (up to 635 days)[16] |

Mode of Action and Fungicidal Spectrum

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides, designated under FRAC (Fungicide Resistance Action Committee) Group 11.[9][16] Its mechanism of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[4][5][6] This binding blocks the electron transport chain, which disrupts the production of ATP (adenosine triphosphate), the primary energy source for the fungal cell, ultimately leading to the cessation of growth and spore germination.[1][5]

This mechanism provides this compound with a broad spectrum of activity against many filamentous fungi that are significant plant pathogens.[2] It demonstrates high efficacy against species in the Sclerotiniaceae family (e.g., Sclerotinia sclerotiorum, Monilinia fructicola) and the Venturiaceae family (e.g., Venturia nashicola).[2][6] It is effective in controlling diseases such as Botrytis gray mold, dollar spot, white stem rot, and fruit rot.[1][16]

Caption: this compound inhibits fungal respiration at the Qo site of Complex III.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process.[7] A generalized pathway begins with the alkylation of 2,5-dimethylphenol (B165462) with 2-(chloromethyl)benzal chloride.[7] The resulting intermediate is hydrolyzed to an aldehyde, which is then converted to a cyanohydrin.[7] The final this compound molecule is generated through hydrolysis of the nitrile group and a bis-alkylation with methyl sulfate.[7] A key intermediate in this process is the hydroxylated precursor, this compound 2-Demethyl (2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxy-N-methylacetamide).[18][19]

In Vitro Fungicidal Efficacy Assay

This protocol outlines a general method for assessing the fungicidal activity of this compound against a target pathogen like Sclerotinia sclerotiorum.[2][4]

Objective: To determine the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC₅₀).[2][4]

Methodology for Mycelial Growth Inhibition:

-

Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) medium.[2][4] For QoI fungicides, it is common to add an inhibitor of the alternative oxidase pathway, such as salicylhydroxamic acid (SHAM), to the medium.[2]

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[4]

-

Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired final test concentrations in the PDA.[2][4]

-

Plate Preparation: Incorporate the different concentrations of this compound into molten PDA before pouring into petri dishes.[2][4] A control plate containing only the solvent (DMSO) must be included.[4]

-

Inoculation: Place a mycelial plug, cut from the edge of an actively growing culture of the target fungus, onto the center of each agar plate.[2]

-

Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 18-22°C) in darkness.[2][6]

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.[2][4]

-

Analysis: Calculate the percentage of growth inhibition relative to the control.[4] Determine the EC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration.[4]

Residue Analysis in Plant Matrix using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a standard procedure for extracting pesticide residues from food and agricultural samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]

Caption: General workflow for this compound residue analysis using QuEChERS.

Instrumentation:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[20][21] A C18 reversed-phase column is commonly used.[20]

-

Detection: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically operated in positive ion mode.[19][21]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring at least two transitions (quantifier and qualifier) for each analyte.[21]

Toxicological and Environmental Profile

This compound exhibits low acute oral and dermal toxicity in animal studies.[1] It is not considered a skin or eye irritant.[1] The European Food Safety Authority (EFSA) established an acceptable daily intake (ADI) of 0.19 mg/kg of body weight.[1] While risks to birds, insects, and other wildlife are considered low, this compound is classified as very toxic to aquatic life with long-lasting effects.[1][10] Due to its persistence and moderate mobility, it may slowly leach to groundwater or enter surface water bodies via runoff or spray drift.[16]

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound (Ref: S-2200) [sitem.herts.ac.uk]

- 10. This compound | C19H23NO3 | CID 10935908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS 173662-97-0 | LGC Standards [lgcstandards.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. hpc-standards.com [hpc-standards.com]

- 14. medkoo.com [medkoo.com]

- 15. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 16. mda.state.mn.us [mda.state.mn.us]

- 17. Degradation of the strobilurin fungicide this compound in illuminated water–sediment systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Spectroscopic Profile of Mandestrobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungicide Mandestrobin, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information is compiled to assist in the identification, characterization, and quantification of this compound in various matrices.

Introduction

This compound is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi.[1] Its chemical structure, (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide, gives rise to a characteristic spectroscopic fingerprint.[2] Understanding this fingerprint is crucial for residue analysis, metabolism studies, and quality control.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a primary technique for the sensitive and selective quantification of this compound residues.[3]

Data Presentation

The following table summarizes the key mass spectrometric parameters for the analysis of this compound.

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |

| Precursor Ion (m/z) | 314 | [4] |

| Product Ion (Quantifier) (m/z) | 192 | [4] |

| Product Ion (Qualifier) (m/z) | 160 | [4] |

Experimental Protocols

Sample Preparation: QuEChERS Method

A common and effective method for extracting this compound from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

-

Homogenization : A representative sample (e.g., 10-15 g of a plant commodity) is homogenized.

-

Extraction : The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). For dry samples, rehydration with water may be necessary.

-

Salting Out : QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is shaken vigorously for 1 minute.

-

Centrifugation : The sample is centrifuged at ≥3000 rpm for 5-10 minutes to separate the acetonitrile extract.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant is transferred to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. The tube is vortexed and centrifuged.

-

Final Extract : The resulting supernatant is the final extract, which can be filtered before LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile, both typically containing 0.1% formic acid or ammonium (B1175870) formate.

-

Ionization : Positive Electrospray Ionization (ESI+).

-

Acquisition Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, experimentally derived NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on its chemical structure. The following tables provide an estimation of ¹H and ¹³C NMR chemical shifts.

Data Presentation

¹H NMR (Predicted)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic protons | 6.8 - 7.5 | Multiplets |

| Methoxy protons (-OCH₃) | ~3.5 | Singlet |

| N-Methyl protons (-NCH₃) | ~2.8 | Doublet |

| Dimethyl protons on phenoxy ring | ~2.2 - 2.4 | Singlets |

| Methylene protons (-OCH₂-) | ~5.0 - 5.2 | Singlet |

| Methine proton (-CH-) | ~4.8 | Singlet |

¹³C NMR (Predicted)

| Carbon | Expected Chemical Shift (ppm) | |---|---|---| | Carbonyl carbon (C=O) | ~170 | | Aromatic carbons | 110 - 160 | | Methoxy carbon (-OCH₃) | ~58 | | N-Methyl carbon (-NCH₃) | ~26 | | Methylene carbon (-OCH₂-) | ~70 | | Methine carbon (-CH-) | ~85 | | Dimethyl carbons on phenoxy ring | ~16, ~21 |

Experimental Protocols

General NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Referencing : Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Data Presentation

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3300 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (amide) | 1630 - 1680 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (ether) | 1000 - 1300 | Strong |

| C-N stretch | 1020 - 1250 | Medium |

Experimental Protocols

General IR Spectroscopy Procedure

-

Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of this compound is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition : Acquire the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Background Correction : A background spectrum (of the empty sample compartment or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for LC-MS/MS analysis of this compound.

References

Mandestrobin solubility in different organic solvents

An In-depth Technical Guide on the Solubility of Mandestrobin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a broad-spectrum strobilurin fungicide. A thorough understanding of its solubility in various organic solvents is critical for the development of effective formulations, analytical method development, and environmental fate studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and the analytical workflows required for quantification.

Introduction to this compound

This compound is a systemic fungicide belonging to the quinone outside inhibitor (QoI) group, classified under FRAC Group 11.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transfer chain, which ultimately halts ATP production.[2] The chemical name for this compound is (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide.[1] Given its chemical structure, this compound exhibits substantial solubility in organic solvents and has a low solubility in water.[1][3]

Quantitative Solubility Data

The solubility of technical grade this compound has been determined in a range of organic solvents at 20°C. The data is summarized in the table below for ease of comparison.

| Organic Solvent | Solubility (g/L) at 20°C |

| Dichloromethane | 480 |

| Acetone | 310 |

| Methanol | 217 |

| Ethyl Acetate | 186 |

| Toluene | 128 |

| n-Octanol | 30.8 |

| Hexane | 2.49 |

| Water (for reference) | 0.0158 |

Data sourced from the United States Environmental Protection Agency memorandum on this compound.[1]

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the solubility of a compound in a particular solvent is the shake-flask method, which is consistent with OECD Guideline 105. This protocol outlines the general steps to determine this compound's solubility in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (Technical Grade Active Ingredient, TGAI)

-

Selected organic solvent (HPLC grade)

-

Shaking incubator or thermostatted water bath with shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, screw-cap flask. The excess solid is crucial to ensure that saturation is achieved.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can be run to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the flask to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the mixture at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any remaining suspended particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument. A precise dilution factor is critical for accurate calculation.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-MS/MS, to determine the concentration of this compound.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Analytical Workflow for Quantification

The quantification of this compound in the prepared solvent extracts is typically performed using HPLC-MS/MS. The following diagram outlines the analytical workflow.

References

An In-depth Technical Guide to the Mode of Action of Mandestrobin on Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mandestrobin is a potent, broad-spectrum fungicide belonging to the methoxyacetamide chemical class.[1][2] As a member of the strobilurin group, its primary mode of action is the inhibition of mitochondrial respiration in fungal pathogens.[3] Classified by the Fungicide Resistance Action Committee (FRAC) under Group 11, this compound targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[3][4] This action effectively blocks ATP synthesis, leading to cellular energy deprivation and subsequent fungal death.[5][6] this compound demonstrates systemic and translaminar properties, providing both preventative and curative activity against a range of diseases, including those caused by Sclerotinia, Botrytis, and Venturia species.[3][7][8] This guide provides a detailed examination of its molecular mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its fungicidal action.

Molecular Mode of Action: Inhibition of Mitochondrial Respiration

The fungicidal efficacy of this compound is rooted in its highly specific interaction with the fungal mitochondrial respiratory chain.[7][8][9] This process is central to cellular energy production in the form of adenosine (B11128) triphosphate (ATP).

2.1 Target Site: The Cytochrome bc1 Complex (Complex III)

This compound is a Quinone outside Inhibitor (QoI).[10][11] Its molecular target is the cytochrome bc1 complex, also known as Complex III, a critical enzyme in the electron transport chain.[1][7][8] Specifically, this compound binds to the quinol oxidation (Qo) site of cytochrome b.[5] This binding action physically obstructs the transfer of electrons from ubiquinol (B23937) (Coenzyme Q) to cytochrome c1.[5][6]

2.2 Consequence of Inhibition

By blocking the electron flow at the Qo site, this compound disrupts the proton motive force necessary for oxidative phosphorylation.[5][6] This leads to a rapid cessation of ATP synthesis.[6] Deprived of their primary energy source, essential cellular processes in the fungus are halted, resulting in the inhibition of spore germination, mycelial growth, and ultimately, cell death.[1][12] this compound has been shown to inhibit almost all stages of the life cycle of pathogens like Sclerotinia sclerotiorum, including spore germination, mycelial growth, sclerotia production, and apothecial development.[1]

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro assays against key fungal pathogens. The data highlights its effectiveness at low concentrations.

Table 1: In Vitro Efficacy of this compound against Sclerotinia sclerotiorum

| Assay Type | Parameter | Value | Reference |

|---|---|---|---|

| Ascospore Germination | Minimum Inhibitory Concentration (MIC) | 0.13 ppm | [1][2] |

| Mycelial Growth | Minimum Inhibitory Concentration (MIC) | 0.31 ppm | [1][2] |

| Mitochondrial Respiration (Complex I-III, NADH substrate) | 50% Effective Concentration (EC50) | 99 nM | [1] |

| Mitochondrial Respiration (Complex II-III, Cytochrome c reduction) | 50% Effective Concentration (EC50) | 50 nM |[1] |

Table 2: Efficacy of Strobilurin Fungicides against Various Fungal Pathogens

| Fungicide | Pathogen | Parameter | Value (µg/ml) | Reference |

|---|---|---|---|---|

| Azoxystrobin | Elsinoe fawcettii | ED50 | 0.06 | [13] |

| Azoxystrobin | Alternaria alternata | ED50 | >100 | [13] |

| Pyraclostrobin | Diaporthe citri | ED50 | 0.019 | [13] |

| Pyraclostrobin | Alternaria alternata | ED50 | 0.87 |[13] |

Note: ED50 (Effective Dose, 50%) is analogous to EC50 and represents the concentration required to inhibit growth by 50%. Data for this compound against these specific citrus pathogens is not available in the cited literature, but the table provides context for the efficacy range of QoI fungicides.

Experimental Protocols

The determination of this compound's mode of action and efficacy relies on standardized biochemical and microbiological assays.

4.1 Protocol: Mitochondrial Electron Transport Inhibition Assay

This assay directly measures the effect of the compound on its molecular target.

-

Preparation of Mitochondrial Fraction:

-

Culture the target fungus (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Homogenize the mycelia in a buffered isolation medium (e.g., containing mannitol, sucrose, EDTA, and BSA) using a mortar and pestle or mechanical homogenizer on ice.

-

Perform differential centrifugation to isolate the crude mitochondrial fraction. The final pellet containing mitochondria is resuspended in a suitable buffer.

-

-

Inhibition Measurement (Complex I to III):

-

In a spectrophotometer cuvette or microplate well, combine the mitochondrial suspension, buffer, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Initiate the reaction by adding NADH as the electron donor (substrate).

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation.

-

Calculate the percentage of inhibition relative to a solvent-only control and determine the EC50 value.[1]

-

-

Inhibition Measurement (Complex II to III):

-

Follow a similar procedure as above, but use succinate (B1194679) as the substrate.

-

Measure the reduction of an artificial electron acceptor like cytochrome c by monitoring the increase in absorbance at 550 nm.

-

Determine the EC50 value for the inhibition of cytochrome c reduction.[1]

-

4.2 Protocol: In Vitro Fungicidal Activity Assay

These methods assess the compound's effect on fungal growth and development.

-

Spore Germination Assay:

-

Prepare water agar (B569324) plates amended with a serial dilution of this compound.

-

Inoculate the center of each plate with a suspension of fungal spores (e.g., ascospores of S. sclerotiorum).

-

Incubate the plates under controlled conditions (e.g., 18-24°C in the dark) for 24-48 hours.[2]

-

Using a microscope, observe at least 100 spores per plate and determine the percentage of germination.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration that completely inhibits spore germination.[1][2]

-

-

Mycelial Growth Inhibition Assay:

-

Prepare Potato Dextrose Agar (PDA) or a similar nutrient-rich medium amended with serial dilutions of this compound. To ensure the inhibition is via the primary respiratory pathway, the medium can be supplemented with salicylhydroxamic acid (SHAM), an inhibitor of the alternative oxidase (AOX) pathway.[1][13]

-

Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended plate.[14]

-

Incubate the plates at an optimal temperature for the fungus (e.g., 18-24°C) for several days.[2][14]

-

Measure the colony diameter in two perpendicular directions and calculate the average.

-

Calculate the percentage of growth inhibition relative to a control plate containing only the solvent.

-

Use the inhibition data to calculate the EC50 value through probit or logistic regression analysis.[14]

-

Mechanisms of Resistance

The high specificity of QoI fungicides makes them vulnerable to resistance development through target site mutations.[5][12]

5.1 Target Site Mutation

The predominant mechanism of resistance to this compound and other QoI fungicides is a point mutation in the mitochondrial cytochrome b (CYTB) gene.[15][16] The most common and significant mutation is a single nucleotide polymorphism that results in a glycine-to-alanine substitution at position 143 (G143A).[17][18]

This amino acid change in the Qo binding pocket sterically hinders the fungicide from binding to its target site.[16] As a result, electron transport continues unimpeded in the presence of the fungicide, rendering the fungal strain resistant. Fungi with the G143A mutation exhibit cross-resistance to most other strobilurin fungicides in FRAC Group 11.[19]

Conclusion

This compound is a highly effective strobilurin fungicide that acts by inhibiting mitochondrial respiration at the cytochrome bc1 complex. Its specific targeting of the Qo site disrupts the fungal cell's energy supply, providing broad-spectrum control of pathogenic fungi. The quantitative data confirms its potency at low concentrations. However, its site-specific mode of action necessitates careful resistance management strategies to mitigate the selection of target-site mutations, such as the G143A substitution in the cytochrome b gene. A thorough understanding of its molecular mechanism, as detailed in this guide, is crucial for its responsible and sustainable use in crop protection programs.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. Qol Fungicides | FRAC [frac.info]

- 5. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological effects of this compound [jstage.jst.go.jp]

- 9. Physiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 11. This compound (Ref: S-2200) [sitem.herts.ac.uk]

- 12. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]

- 13. Baseline Sensitivities of Fungal Pathogens of Fruit and Foliage of Citrus to Azoxystrobin, Pyraclostrobin, and Fenbuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold [mdpi.com]

- 17. Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea , the Causal Agent of Gray Mold: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 19. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]

Mandestrobin's Strategic Assault on the Fungal Powerhouse: A Technical Deep Dive into its Mitochondrial Target

Takarazuka, Hyogo, Japan - In the ongoing battle against fungal pathogens that threaten global food security, the strobilurin class of fungicides has emerged as a formidable weapon. Among them, Mandestrobin, a methoxyacetamide fungicide, demonstrates potent and specific activity against a broad spectrum of plant pathogenic fungi.[1][2] This technical guide delves into the precise molecular target of this compound within the fungal mitochondrial respiratory chain, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

At the core of this compound's fungicidal efficacy lies its ability to inhibit cellular respiration by targeting Complex III, also known as the cytochrome bc1 complex, an essential enzyme in the mitochondrial electron transport chain.[1][2] Specifically, this compound acts as a Quinone outside Inhibitor (QoI), binding to the Qo site on the cytochrome b subunit of Complex III.[1] This binding event physically obstructs the oxidation of ubiquinol (B23937), a critical step in the electron transport process, thereby halting the transfer of electrons to cytochrome c. The ultimate consequence for the fungal cell is a catastrophic disruption of ATP synthesis, leading to cellular energy depletion and death.

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as a respiratory inhibitor has been quantified through various assays. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values provide a clear measure of its potency against target fungi.

| Parameter | Organism | Value | Unit |

| IC50 (Complex II to Complex III electron transport) | Sclerotinia sclerotiorum | 50 | nM |

| IC50 (Complex II to Complex III electron transport) | Lycopersicon esculentum (Tomato) | 12000 | nM |

| MIC (Mycelial Growth) | Sclerotinia sclerotiorum | 0.31 | ppm |

| MIC (Ascospore Germination) | Sclerotinia sclerotiorum | 0.13 | ppm |

| (Data compiled from "Research and Development of a Novel Fungicide 'this compound'")[3] |

The significant difference in IC50 values between the fungal pathogen Sclerotinia sclerotiorum and the non-target organism tomato highlights the selectivity of this compound, a crucial attribute for an effective agricultural fungicide.

Experimental Protocols

A detailed understanding of the experimental methodologies is paramount for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the inhibitory action of this compound.

Protocol 1: Assay for Inhibition of Mitochondrial Complex III (Cytochrome bc1 Complex) Activity

This protocol outlines a spectrophotometric method to determine the IC50 value of this compound against Complex III.

1. Isolation of Mitochondria:

- Fungal mycelia are harvested and washed with a buffer solution.

- The mycelia are then homogenized to disrupt the cell walls.

- Differential centrifugation is employed to separate the mitochondrial fraction from other cellular components.

2. Assay Procedure:

- The reaction is carried out in a 96-well microplate.

- The reaction mixture contains potassium phosphate (B84403) buffer, the substrate ubiquinol (often a soluble analog like decylubiquinol), and the electron acceptor cytochrome c.

- Mitochondrial protein is added to the wells.

- This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

- The reaction is initiated by the addition of the substrate.

- The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a microplate reader.

- The rate of reaction is calculated from the linear portion of the absorbance curve.

3. Data Analysis:

- The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Mycelial Growth

This protocol describes the agar (B569324) dilution method to determine the MIC of this compound.

1. Preparation of Fungicide-Amended Media:

- A stock solution of this compound is prepared in an appropriate solvent.

- Serial dilutions of the stock solution are made.

- Each dilution is added to molten potato dextrose agar (PDA) to achieve the desired final concentrations.

- The amended PDA is poured into Petri dishes.

2. Inoculation:

- Mycelial plugs of a specific diameter are taken from the edge of an actively growing culture of the target fungus.

- A single mycelial plug is placed in the center of each fungicide-amended and control PDA plate.

3. Incubation:

- The plates are incubated at a temperature optimal for the growth of the specific fungus in the dark.

4. Data Collection and Analysis:

- The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

- The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the mycelium.

Visualizing the Molecular Mechanism and Experimental Design

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Downstream Consequences of Qo Site Inhibition

The blockade of the Qo site by this compound triggers a cascade of detrimental events within the fungal cell. The immediate effect is the cessation of the Q-cycle, which halts the transfer of electrons to cytochrome c1 and subsequently to Complex IV. This disruption of the electron flow leads to a collapse of the proton gradient across the inner mitochondrial membrane, which is the driving force for ATP synthase. Consequently, ATP production is severely impaired, depriving the fungus of the energy required for essential metabolic processes, such as growth and spore germination.

Furthermore, the inhibition of the Qo site can lead to an increase in the production of reactive oxygen species (ROS). The accumulation of reduced ubiquinone (ubiquinol) can lead to the transfer of electrons directly to molecular oxygen, generating superoxide (B77818) radicals and other damaging ROS. This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to fungal cell death.

References

Mandestrobin Stereoisomers: A Technical Deep Dive into Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum strobilurin fungicide that effectively controls a range of plant pathogenic fungi. Its mode of action, like other QoI (Quinone outside Inhibitor) fungicides, is the inhibition of mitochondrial respiration by binding to the cytochrome bc1 complex (Complex III) at the Qo site, ultimately disrupting the fungal pathogen's energy supply. This compound is commercially available as a racemic mixture, comprising two stereoisomers: (R)-mandestrobin and (S)-mandestrobin. It is the (R)-isomer that is primarily responsible for the fungicidal activity, being the more "toxic moiety". This technical guide provides a comprehensive overview of the stereoisomers of this compound, their biological activities, and the experimental protocols for their synthesis, separation, and evaluation.

Fungicidal Activity of this compound

Racemic this compound has demonstrated efficacy against a wide array of fungal pathogens. The following table summarizes the fungicidal activity of the racemic mixture against various fungal species.

Table 1: Fungicidal Activity of Racemic this compound against Various Fungal Pathogens

| Fungal Species | Class | EC50 (ppm) |

| Sclerotinia sclerotiorum | Ascomycetes | 0.022 |

| Monilinia fructicola | Ascomycetes | 0.034 |

| Venturia nashicola | Ascomycetes | 0.016 |

| Botrytis cinerea | Fungi Imperfecti | 0.075 |

| Cercospora beticola | Fungi Imperfecti | 0.0082 |

| Alternaria alternata | Fungi Imperfecti | 0.065 |

| Pyricularia oryzae | Fungi Imperfecti | 0.062 |

| Septoria tritici | Fungi Imperfecti | 0.18 |

| Puccinia recondita | Basidiomycetes | 0.019 |

| Gymnosporangium asiaticum | Basidiomycetes |

Mandestrobin: A Technical Guide for Researchers

An in-depth examination of the chemical properties, fungicidal activity, and analytical methodologies for the strobilurin fungicide, Mandestrobin.

This technical guide provides a comprehensive overview of this compound, a broad-spectrum strobilurin fungicide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, mechanism of action, fungicidal spectrum, and relevant experimental protocols.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 173662-97-0[1][2][3][4][5] |

| IUPAC Name | 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide[1][6] |

| Molecular Formula | C₁₉H₂₃NO₃[1][2][3] |

| Molecular Weight | 313.39 g/mol [1][2] |

Mechanism of Action

This compound belongs to the strobilurin class of fungicides, specifically classified under the Fungicide Resistance Action Committee (FRAC) Group 11.[2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[2] this compound binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[5][6] This binding blocks the electron transfer between cytochrome b and cytochrome c1, which disrupts the production of adenosine (B11128) triphosphate (ATP) and ultimately leads to fungal cell death.[7]

Fungicidal Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against numerous filamentous fungi that are significant plant pathogens.[1] It has demonstrated high efficacy against species within the Sclerotiniaceae family, such as Sclerotinia sclerotiorum, and the Venturiaceae family.[1][6] The fungicide possesses preventive, curative, and translaminar properties, allowing for long-lasting activity and good rainfastness.[1]

Quantitative Efficacy Data

| Pathogen | Test Type | Concentration (ppm) | Efficacy (% Control) |

| Sclerotinia sclerotiorum | Spore Germination Inhibition (MIC) | 0.13 | - |

| Sclerotinia sclerotiorum | Mycelial Growth Inhibition (MIC) | 0.31 | - |

| Sclerotinia sclerotiorum (Soybean) | Indoor Potted Test | 100 (half registered concentration) | ~90 |

| Sclerotinia sclerotiorum (Soybean) | Curative Effect Test | 200 (registered concentration) | >90 |

| Sclerotinia sclerotiorum (Soybean) | Curative Effect Test | 50 (1/4 registered concentration) | ~70 |

| Venturia nashicola (Pear Scab) | Indoor Potted Test | 133 (lower limit registered concentration) | 97 |

Data sourced from Sumitomo Chemical Co., Ltd. research and development report.[3]

Experimental Protocols

In Vitro Fungicidal Efficacy Testing

A general method for assessing the fungicidal activity of this compound against a target pathogen is outlined below.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

2. Serial Dilutions:

-

Create a series of dilutions from the stock solution to achieve the desired test concentrations.

3. Incorporation into Growth Medium:

-

Incorporate the different concentrations of this compound into molten potato dextrose agar (B569324) (PDA) before pouring it into petri dishes.

4. Inoculation:

-

Once the agar has solidified, inoculate the center of each plate with a mycelial plug or a spore suspension of the target fungus.

5. Incubation:

-

Incubate the plates at an appropriate temperature for the specific fungus (e.g., 18°C for Sclerotinia sclerotiorum).[1]

6. Assessment:

-

After a set incubation period (e.g., 48 hours), measure the diameter of the fungal colony and compare it to a control plate (containing only the solvent) to determine the percentage of growth inhibition.[3]

Sample Preparation for Residue Analysis (QuEChERS Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used protocol for extracting pesticide residues from food matrices.

1. Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724) (ACN).

-

Cap the tube and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Immediately cap and vortex for another minute.

-

Centrifuge at 4000 rpm for 5 minutes.[4]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) and anhydrous magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is the final extract.[4]

3. Final Preparation:

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.[4]

UPLC-MS/MS Analysis Conditions

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both typically containing a modifier like 0.1% formic acid or ammonium (B1175870) formate.[8]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for this compound should be optimized for the instrument in use. A common transition for quantification is monitoring the precursor ion at m/z 314.2 and the product ion at m/z 192.1.[4]

Visualized Workflows and Pathways

Caption: Mechanism of action of this compound, inhibiting Complex III in the mitochondrial respiratory chain.

Caption: A simplified workflow for the QuEChERS sample preparation protocol for this compound residue analysis.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physiological Effects of Mandestrobin on Plant Health

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mandestrobin, a potent strobilurin fungicide, primarily acts by inhibiting mitochondrial respiration in fungi.[1] Beyond its fungicidal properties, research has demonstrated that this compound exerts significant beneficial physiological effects on plants, even in the absence of disease pressure.[2] This guide provides a comprehensive technical overview of these effects, detailing the underlying molecular mechanisms, quantitative impacts on plant health, and the experimental protocols used to elucidate these findings. The primary focus is on this compound's role in delaying leaf senescence, enhancing yield, and modulating key phytohormone signaling pathways.

Core Physiological Effects

This compound application has been shown to induce a range of positive physiological responses in plants, contributing to overall improved plant health and vigor.

Delayed Senescence and Enhanced Greenness

One of the most notable effects of this compound is the delay of leaf senescence.[2] This "stay-green" effect is characterized by the retention of chlorophyll (B73375) content in leaves, prolonging the photosynthetic activity of the plant.[2][3]

-

Chlorophyll Degradation: this compound treatment has been observed to suppress the degradation of chlorophyll in detached leaf discs of Brassica napus and excised leaves of Arabidopsis thaliana during dark-induced senescence.[2]

-

Gene Expression: This delay in senescence is correlated with the downregulation of key chlorophyll degradation genes.[2]

Yield Enhancement

In field trials conducted under disease-free conditions, this compound treatment has been shown to significantly increase crop yield.[2]

-

Brassica napus: Application of this compound to Brassica napus resulted in an average yield increase of 6.3%.[2] This is attributed to the prolonged green leaf area duration and potentially increased photosynthetic activity.[2]

Molecular Mechanism of Action

This compound's physiological effects on plants are linked to its influence on phytohormone signaling pathways, specifically the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways. These pathways are crucial regulators of plant growth, development, and stress responses.

Modulation of Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways

Gene expression analyses have revealed that this compound treatment leads to:

-

Upregulation of Salicylic Acid (SA)-Responsive Genes: Genes related to the SA pathway, which is often associated with responses to biotrophic pathogens and systemic acquired resistance, are significantly upregulated.[2]

-

Downregulation of Jasmonic Acid (JA)-Responsive Genes: Conversely, genes involved in the JA pathway, typically associated with responses to necrotrophic pathogens and wounding, are downregulated.[2]

This antagonistic interaction between the SA and JA pathways is a key mechanism by which this compound is proposed to delay senescence and enhance plant health.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative data on the physiological effects of this compound.

| Parameter | Plant Species | Treatment | Effect | Reference |

| Yield | Brassica napus | This compound | +6.3% (average increase) | [2] |

| SPAD Value (Chlorophyll Content) | Brassica napus | This compound + Tebuconazole | +27% | [2] |

Table 1: Effects of this compound on Crop Yield and Chlorophyll Content

| Gene | Pathway | Effect of this compound | Plant Species | Reference |

| GRX480 | Salicylic Acid | Upregulated | Arabidopsis thaliana | [2] |

| PR1 | Salicylic Acid | Upregulated | Arabidopsis thaliana | [2] |

| PR5 | Salicylic Acid | Upregulated | Arabidopsis thaliana | [2] |

| MYC4 | Jasmonic Acid | Downregulated | Arabidopsis thaliana | [2] |

| VSP1 | Jasmonic Acid | Downregulated | Arabidopsis thaliana | [2] |

| SAG29 | Jasmonic Acid | Downregulated | Arabidopsis thaliana | [2] |

| NYE1 | Chlorophyll Degradation | Downregulated | Arabidopsis thaliana | [2] |

| NYE2 | Chlorophyll Degradation | Downregulated | Arabidopsis thaliana | [2] |

| PAO | Chlorophyll Degradation | Downregulated | Arabidopsis thaliana | [2] |

Table 2: Effects of this compound on Gene Expression in Arabidopsis thaliana

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the physiological effects of this compound.

Dark-Induced Leaf Senescence Assay

This assay is used to assess the effect of this compound on delaying senescence in detached leaves.

Materials:

-

Fully expanded, healthy leaves from Brassica napus or Arabidopsis thaliana.

-

Petri dishes.

-

Filter paper.

-

This compound stock solution (e.g., in DMSO).

-

Treatment solution (e.g., 100 µM this compound in water or a buffer).

-

Control solution (e.g., water or buffer with the same concentration of DMSO as the treatment solution).

-

Growth chamber or incubator set to constant darkness and a controlled temperature (e.g., 22-25°C).

Procedure:

-

Excise healthy, mature leaves from the plant. For Brassica napus, leaf discs can be prepared using a cork borer.

-

Place two layers of filter paper in each Petri dish and moisten with the appropriate treatment or control solution.

-

Place the leaf discs or excised leaves on the moistened filter paper.

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Incubate the Petri dishes in complete darkness at a constant temperature for a specified period (e.g., 4-6 days).

-

Observe and document the progression of senescence (yellowing) daily.

-

At the end of the incubation period, chlorophyll can be extracted and quantified to measure the extent of degradation.

Chlorophyll Content Measurement

This protocol details the extraction and spectrophotometric quantification of chlorophyll.

Materials:

-

Leaf tissue (from senescence assay or other experiments).

-

Dimethylformamide (DMF) or 80% acetone (B3395972).

-

Spectrophotometer.

-

Cuvettes.

-

Mortar and pestle or tissue homogenizer.

-

Centrifuge and centrifuge tubes.

Procedure:

-

Weigh a known amount of fresh leaf tissue.

-

Homogenize the tissue in a known volume of DMF or 80% acetone until a uniform consistency is achieved. This should be done in low light conditions to prevent chlorophyll degradation.

-

Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.

-

Carefully transfer the supernatant to a clean tube.

-

Measure the absorbance of the supernatant at 646.8 nm and 663.8 nm for DMF extracts, or at 645 nm and 663 nm for acetone extracts, using the solvent as a blank.

-

Calculate the chlorophyll concentration using established equations (e.g., Arnon's equation).

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression of target genes in response to this compound treatment.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves).

-

Liquid nitrogen.

-

RNA extraction kit.

-

DNase I.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., containing SYBR Green).

-

qPCR instrument.

-

Primers for target genes and a reference gene (e.g., ACTIN2).

Procedure:

-

RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR: Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

-

Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

Mandestrobin: A Technical Guide to its Classification as a Quinone outside Inhibitor (QoI) Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum fungicide belonging to the methoxyacetamide chemical class.[1][2][3] It is classified as a Quinone outside Inhibitor (QoI), a critical class of fungicides used in agriculture to control a wide range of plant pathogenic fungi.[2][3] Developed by Sumitomo Chemical Co., Ltd., this compound exhibits preventive, curative, systemic, and translaminar properties, making it an effective tool for managing diseases caused by ascomycete, basidiomycete, deuteromycete, and oomycete pathogens.[1] This technical guide provides an in-depth analysis of this compound's classification, its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Classification and Mode of Action

This compound is categorized under Group 11 by the Fungicide Resistance Action Committee (FRAC), which encompasses fungicides that inhibit mitochondrial respiration.[4] Specifically, this compound targets the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[2][3][5]

The primary mode of action is the inhibition of ubiquinol (B23937) oxidation at the Quinone outside (Qo) binding site on cytochrome b, a key subunit of the cytochrome bc1 complex.[2][5] This blockage disrupts the electron flow between cytochrome b and cytochrome c1, thereby halting the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The subsequent energy deficit leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing fungal death.[1]

A key factor in the emergence of resistance to QoI fungicides is a single point mutation in the cytochrome b gene, most commonly the substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A).[2][6] This mutation significantly reduces the binding affinity of QoI fungicides to the Qo site, rendering the fungicide ineffective.[6]

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated against a variety of fungal pathogens. The following table summarizes key quantitative data on its fungicidal activity.

| Fungal Pathogen | Assay Type | Parameter | Value | Reference(s) |

| Sclerotinia sclerotiorum | Spore Germination Inhibition | MIC | 0.13 ppm | [1] |

| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | MIC | 0.31 ppm | [1] |

| Botrytis cinerea (Wild Type) | Conidial Germination Inhibition | EC50 | < 0.3 µg/mL | [7] |

| Botrytis cinerea (G143A Mutant) | Conidial Germination Inhibition | EC50 | > 100 µg/mL | [7] |

| Venturia nashicola | In-planta control | % Control | ≥ 80% | [1] |

MIC: Minimum Inhibitory Concentration EC50: Half maximal effective concentration

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the fungicidal properties of this compound.

Mycelial Growth Inhibition Assay

This protocol determines the in vitro efficacy of this compound against the mycelial growth of a target fungus, such as Sclerotinia sclerotiorum.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Potato Dextrose Agar (PDA)

-

Salicylhydroxamic acid (SHAM) (optional, to inhibit alternative oxidase pathway)

-

Petri dishes (90 mm)

-

Fungal culture of the target pathogen

-

Cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare PDA medium and autoclave.

-

Cool the PDA to approximately 50-60°C.

-

Add this compound from the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). If using, also add SHAM to a final concentration of 100 ppm.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

From the growing edge of an actively growing culture of the target fungus, take 5 mm mycelial plugs using a sterile cork borer.

-

Place one mycelial plug in the center of each PDA plate.

-

Seal the plates and incubate them in the dark at a suitable temperature for the pathogen (e.g., 20-25°C).

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Translaminar Activity Assay

This protocol assesses the ability of this compound to move from the treated upper leaf surface to the untreated lower leaf surface and inhibit fungal growth.

Materials:

-

Potted plants (e.g., soybean or apple seedlings)

-

This compound formulation

-

Spraying equipment calibrated for fine droplet application

-

Fungal spore suspension of a suitable pathogen (e.g., Sclerotinia sclerotiorum for soybean, Venturia inaequalis for apple)

-

Humid chamber

-

Parafilm or a similar barrier

Procedure:

-

Grow the test plants to a suitable growth stage (e.g., first or second true leaf fully expanded).

-

Carefully cover the lower surface of the target leaves with parafilm to prevent any contact with the fungicide spray.

-

Apply the this compound solution to the upper surface of the leaves until runoff. Ensure even coverage.

-

Allow the treated leaves to dry completely.

-

Remove the parafilm from the lower leaf surface.

-

Inoculate the untreated lower leaf surface with a spore suspension of the target pathogen.

-

Place the plants in a humid chamber to facilitate fungal infection and disease development.

-

Incubate the plants under controlled environmental conditions (temperature, light, and humidity) optimal for the specific pathogen.

-

After a suitable incubation period, assess the disease severity on the inoculated lower leaf surface.

-

Compare the disease severity on the treated plants with that on untreated control plants to determine the percentage of disease control, which indicates the translaminar activity.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) in fungal cells to quantify the inhibitory effect of this compound on mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Sensor Cartridge

-

Seahorse XF Calibrant

-

Assay medium (e.g., RPMI-1640 without bicarbonate, supplemented with glucose)

-

Fungal spores or protoplasts

-

This compound solution

-

Mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Cell Seeding: